7-Chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-4-hydroxycoumarin with a suitable reducing agent to form the hexahydrochromen derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted chromenes, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4a,5,6,7,8,8a-hexahydro-4-methyl-3-phenylcoumarin: This compound shares a similar chromene structure but with additional methyl and phenyl groups.
2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene: Another chromene derivative with different substituents.
Uniqueness
7-Chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H11ClO2 |
---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
7-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C9H11ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h3-4,6-7,9H,1-2,5H2 |
InChI Key |
QNEWSNGCBNJKBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Cl)OC=CC2=O |
Origin of Product |
United States |
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